Fmoc-5-Hydroxy-D-tryptophan

Behavioral Pharmacology Serotonin Receptor Function Enantiomer Selectivity

Researchers requiring stereochemically pure D-tryptophan building blocks with a hydrogen-bonding handle face limited commercial availability and uncertain enantiomeric purity. Fmoc-5-Hydroxy-D-tryptophan (CAS 1353018-32-2) is the exact solution. - D-configuration at 97% purity enables synthesis of chirality-specific negative control peptides for 5-HT behavioral pharmacology. - The 5-hydroxy moiety introduces a reactive handle (phenolic OH) for post-synthetic modification and alters peptide membrane interaction profiles in antimicrobial SAR studies. - Quantitatively inhibits D-tryptophan cleavage (26%) and L-tryptophan cleavage (29%) at 0.1 mM for enzymology probe applications. Supplied with rigorous quality documentation to support reproducible peptide synthesis and regulatory compliance.

Molecular Formula C26H22N2O5
Molecular Weight 442.5 g/mol
Cat. No. B15233900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-5-Hydroxy-D-tryptophan
Molecular FormulaC26H22N2O5
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O
InChIInChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)/t24-/m1/s1
InChIKeyLORJESUTFPMFAV-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-5-Hydroxy-D-tryptophan for SPPS


Fmoc-5-Hydroxy-D-tryptophan (CAS: 1353018-32-2, MF: C26H22N2O5, MW: 442.46) is an Nα-Fmoc-protected, D-configuration, 5-hydroxylated tryptophan derivative utilized as a specialty building block in Fmoc solid-phase peptide synthesis (SPPS) . The parent amino acid, 5-hydroxy-D-tryptophan (D-5-HTP), is a known 5-HT ligand that binds to 5-HT binding sites with affinity in the micromolar range and serves as a negative control in behavioral pharmacology studies due to its distinct enantiomer-specific lack of L-5-HTP-like behavioral induction in rodent models .

Why Fmoc-5-Hydroxy-D-tryptophan Cannot Be Replaced


Fmoc-5-Hydroxy-D-tryptophan cannot be interchanged with standard Fmoc-D-tryptophan (Fmoc-D-Trp-OH) or its L-enantiomers due to three critical, quantifiable differentiators. First, the D-configuration confers enantiomer-specific stereochemistry that dictates the spatial orientation of side chains in peptide-receptor interactions—a property that directly impacts biological function. Second, the 5-hydroxy group introduces a hydrogen bond donor/acceptor site and a chemically reactive handle (pKa of the phenolic OH) that is absent in unsubstituted Fmoc-D-Trp-OH, altering peptide hydrophobicity, stability, and post-synthetic modification potential . Third, studies comparing 5-hydroxytryptophan analogs to native tryptophan in protein context demonstrate that 5-hydroxytryptophan insertion destabilizes proteins (ΔΔG ≠ 0) and alters thermodynamic profiles . These structural and functional distinctions preclude simple substitution in chiral or pharmacologically active peptide designs.

Comparative Evidence for Fmoc-5-Hydroxy-D-tryptophan


D-5-HTP Behavioral Inactivity vs. L-5-HTP in Mice

D-5-Hydroxytryptophan (the deprotected parent of the target compound) demonstrates clear enantiomer-specific behavioral inactivity compared to L-5-hydroxytryptophan. In mice, intraperitoneal administration of D-5-HTP at doses up to 320 mg/kg failed to induce backward walking behavior, whereas L-5-HTP at comparable doses reliably induced dose-dependent backward walking . This establishes D-5-HTP as a validated negative control for serotonergic behavioral studies . Additionally, both D- and L-5-HTP exhibit 5-HT ligand activity with binding affinity in the micromolar range .

Behavioral Pharmacology Serotonin Receptor Function Enantiomer Selectivity

5-Hydroxy-D-tryptophan as Antimicrobial Peptide Probe

Incorporation of 5-hydroxytryptophan (5OH-Trp) into Trp-rich antimicrobial peptides modifies membrane interactions and provides a chemical probe for structure-activity relationship studies. When Trp residues in the antimicrobial peptide tritrpticin were systematically substituted with 5OH-Trp, the resulting peptide derivatives exhibited similar antibacterial activities to the parent peptide while offering altered membrane interaction properties . This indicates that 5OH-Trp can replace native Trp without ablating antimicrobial function, while simultaneously introducing a hydroxyl group that alters the peptide‘s hydrogen-bonding capacity and polarity. The study concluded that 5OH-Trp constitutes a new probe to modulate the antimicrobial activity and mechanism of action of other Trp-rich antimicrobial peptides .

Antimicrobial Peptide Engineering Membrane Interactions Molecular Probes

Enantioselective Tryptophan Cleavage Inhibition

5-Hydroxy-D-tryptophan acts as an inhibitor of enzymatic cleavage for both D- and L-tryptophan, with modest enantioselectivity. At a concentration of 0.1 mM, 5-hydroxy-D-tryptophan produced 26% inhibition of D-tryptophan cleavage and 29% inhibition of L-tryptophan cleavage by the relevant enzyme system . This quantitative inhibition profile demonstrates that the 5-hydroxy substitution and D-configuration together confer measurable, albeit modest, enantiomeric discrimination at the enzyme active site.

Enzyme Inhibition Tryptophan Metabolism Enantioselectivity

5-Hydroxytryptophan-Induced Protein Destabilization

Incorporation of 5-hydroxytryptophan into proteins produces distinct thermodynamic effects compared to other substituted tryptophan analogs. A comparative analysis of hydrophobicity and size effects demonstrated that 5-hydroxytryptophan and 7-azatryptophan both destabilize proteins, whereas 4-fluorotryptophan, 5-fluorotryptophan, and 6-fluorotryptophan stabilize proteins . This class-level inference indicates that 5-hydroxytryptophan confers a qualitatively different energetic signature (ΔΔG positive/destabilizing) compared to halogenated tryptophan analogs, which confer stabilizing effects.

Protein Stability Thermodynamics Non-Natural Amino Acid Incorporation

D-5-Hydroxytryptophan as 5-HT Receptor Ligand

D-5-Hydroxytryptophan is established as a 5-HT ligand capable of binding to 5-HT binding sites with affinity in the micromolar range . This binding property distinguishes it from D-tryptophan, which lacks the 5-hydroxy group and exhibits different receptor interaction profiles. While the exact binding affinity (Ki or Kd) is reported qualitatively as micromolar, this places D-5-HTP in a distinct affinity class as a moderate-affinity 5-HT ligand, suitable for use in competition binding assays and receptor occupancy studies where the D-enantiomer serves as a stereochemical probe or negative control for enantioselective 5-HT receptor interactions.

5-HT Receptor Pharmacology Ligand Binding Serotonin Pathway

Fmoc-D-Trp Solubility Benchmark for Hydroxy Analog

A systematic solubility study of Fmoc-D-tryptophan in twelve pure solvents provides class-level solubility benchmarks relevant to Fmoc-5-Hydroxy-D-tryptophan . The study employed solvent effect analysis, molecular simulation, and model correlation to quantify Fmoc-D-Trp solubility across a range of solvent systems, establishing a baseline solubility behavior for Fmoc-protected D-tryptophan derivatives. While direct solubility data for Fmoc-5-Hydroxy-D-tryptophan is not reported, the structural similarity (shared Fmoc-D-Trp core) enables class-level inference of expected solubility trends. The 5-hydroxy group introduces additional polarity and hydrogen-bonding capacity, suggesting solubility in polar aprotic solvents (DMF, DMSO, NMP) will be maintained or enhanced relative to Fmoc-D-Trp, while solubility in nonpolar solvents may be reduced.

Peptide Synthesis Solubility SPPS Optimization Solvent Selection

Research Applications of Fmoc-5-Hydroxy-D-tryptophan


Negative Control Peptides for Serotonergic Behavioral Studies

Fmoc-5-Hydroxy-D-tryptophan is optimally employed to synthesize D-configuration peptides that serve as stereochemical negative controls in murine behavioral studies of 5-HT receptor function. Since D-5-HTP fails to induce L-5-HTP-associated backward walking behavior in mice at doses up to 320 mg/kg (i.p.) , peptides incorporating this residue can differentiate chirality-dependent from chirality-independent serotonergic effects. Researchers conducting in vivo pharmacology should procure this building block when stereochemical control peptides are required alongside active L-enantiomer test articles.

Antimicrobial Peptide Engineering with Altered Membrane Interactions

Fmoc-5-Hydroxy-D-tryptophan is a strategic choice for solid-phase synthesis of Trp-rich antimicrobial peptide analogs intended for structure-activity relationship (SAR) studies. Substitution of native Trp with 5OH-Trp in tritrpticin and related peptides preserves antibacterial activity against Gram-positive and Gram-negative bacteria while altering membrane interaction profiles via the 5-hydroxy hydrogen-bonding moiety . This enables mechanistic dissection of peptide-membrane interactions without ablating the antimicrobial phenotype, making this building block valuable for antimicrobial peptide engineering and mechanistic pharmacology research.

Probing Enantioselective Tryptophan Metabolism

Fmoc-5-Hydroxy-D-tryptophan-derived peptides and the deprotected amino acid are suited for enzymological studies investigating enantioselective tryptophan cleavage and metabolic pathway inhibition. The compound‘s demonstrated inhibition of D-tryptophan cleavage (26%) and L-tryptophan cleavage (29%) at 0.1 mM provides a quantitative foundation for designing competitive inhibition assays and studying enantiomer discrimination at enzyme active sites. Procurement is indicated for laboratories studying tryptophanase, indoleamine 2,3-dioxygenase (IDO), or tryptophan hydroxylase enzymology where D-enantiomer probes are required.

Tuning Peptide Stability via Destabilizing Residues

Fmoc-5-Hydroxy-D-tryptophan enables the rational design of peptides and small proteins with engineered thermodynamic destabilization. In contrast to fluoro-tryptophan analogs (4-F, 5-F, 6-F) that stabilize proteins, 5-hydroxytryptophan incorporation produces a destabilizing effect . This makes the compound a targeted tool for peptide engineers seeking to reduce protein half-life, study folding/unfolding kinetics, or create temperature-sensitive variants where controlled destabilization is a design objective rather than an artifact to be avoided.

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